N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxybenzenesulfonyl group and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzenesulfonyl chloride
- 4-methoxybenzenesulfonamide
- 4-methoxybenzenesulfonyl fluoride
- 4-methoxybenzenesulfonyl hydrazide
Uniqueness
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of a methoxybenzenesulfonyl group and an oxazole ring. This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For instance, the presence of the oxazole ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications .
Biological Activity
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring structure combined with a methoxybenzenesulfonyl group and a carboxamide functional group. Its molecular formula is C12H13N3O4S, and it is characterized by significant potential in medicinal chemistry due to its structural characteristics.
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Studies:
Compound | MIC (µg/ml) | Target Organisms |
---|---|---|
This compound | TBD | Various bacterial strains |
5-Fluorocytosine | 3.2 | Candida species |
Reference Drug (Amoxicillin) | 3.28 | E. coli |
Studies have shown that derivatives of oxazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's anticancer potential has been explored through various studies. The mechanism of action often involves interference with cellular pathways critical for tumor growth and replication.
Case Study:
In a study evaluating the antiproliferative effects of oxazole derivatives on cancer cell lines, it was found that structural modifications significantly enhanced their activity against melanoma and prostate cancer cells. The compound exhibited IC50 values in the low nanomolar range, indicating potent activity .
The biological mechanisms underlying the activities of this compound involve:
- Inhibition of Enzymatic Activity: The oxazole moiety can interact with specific enzymes or receptors, leading to the inhibition of critical biological pathways.
- Disruption of Cellular Processes: The compound may interfere with tubulin polymerization, which is essential for cell division .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Formation of the Oxazole Ring: This typically involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups: The methoxybenzenesulfonyl group can be introduced via sulfonation reactions followed by amide bond formation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other bioactive compounds. Below is a comparison table highlighting notable features:
Compound Name | Structure | Notable Features |
---|---|---|
N-(4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | Structure TBD | Antimicrobial activity |
3-Methyl-N-(4-fluorobenzenesulfonyl)-1H-pyrazole-5-carboxamide | Structure TBD | Enhanced bioactivity due to fluorine substitution |
3-Methyl-N-(4-nitrobenzenesulfonyl)-1H-pyrazole-5-carboxamide | Structure TBD | Increased reactivity from nitro group |
These comparisons underscore the versatility of sulfonamides and oxazoles in medicinal chemistry, with potential applications in developing selective therapeutic agents with reduced side effects.
Properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-8-12(9(2)20-14-8)13(16)15-21(17,18)11-6-4-10(19-3)5-7-11/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYHKMZVXXADBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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